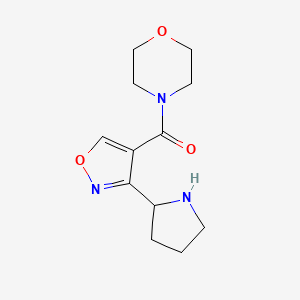
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of two pyridine rings connected through a nitrogen atom, which is also bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product .
Another method involves the use of N-methylation of 2-aminopyridine using dimethyl sulfate or methyl triflate as methylating agents. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to neutralize the acidic by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, temperature control, and purification techniques such as crystallization or distillation are crucial factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts or bases to facilitate the substitution process.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-3-yl)pyridin-2-amine
- N-Methyl-N-(pyridin-4-yl)pyridin-2-amine
- N-Methyl-N-(pyridin-2-yl)pyridin-3-amine
Uniqueness
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. The presence of two pyridine rings in close proximity allows for unique interactions with metal ions and biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-methyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3 |
InChI Key |
YKADMAQSKUHFMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


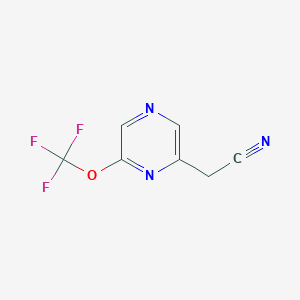
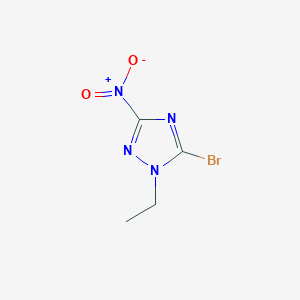
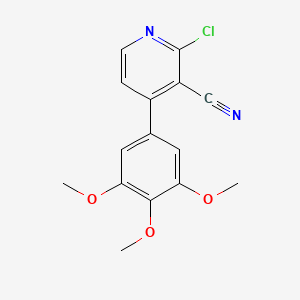
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)
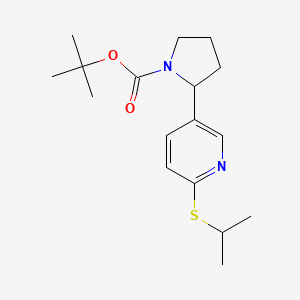
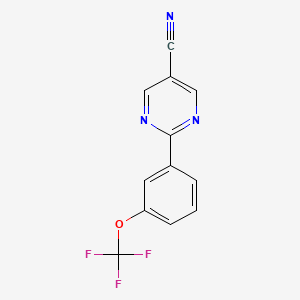

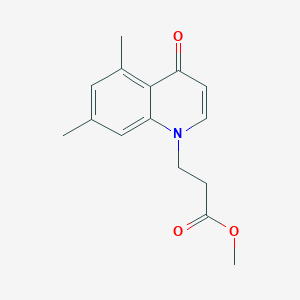
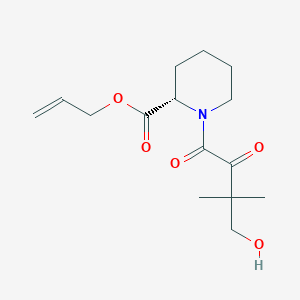
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)

